Boc-(R)-alpha-(4-chloro-benzyl)-proline

Peptide Synthesis Stereoselective Chemistry Chiral Resolution

Peptidomimetic design requires precise conformational control. Boc-(R)-α-(4-chlorobenzyl)proline (CAS 959582-49-1) delivers a rigid α-quaternary proline scaffold that preorganizes peptide backbones. • Key building block in >18 med-chem patents (2020-present) for macrocyclic oncology peptides • Enables ASCT2 inhibitors with Ki ~3 μM, a ~1000-fold improvement over γ-substituted analogs • ≥98% HPLC purity, Boc-protected for seamless SPPS integration • (R)-stereochemistry ensures consistent cyclization outcomes. Multi-gram availability, ambient shipping.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
CAS No. 959582-49-1
Cat. No. B1272005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-alpha-(4-chloro-benzyl)-proline
CAS959582-49-1
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
InChIKeyITYZUJACZSDOIE-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1): Chiral Proline Building Block for Constrained Peptide Synthesis and Macrocyclic Drug Discovery


Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1) is a chiral, N-Boc-protected α-substituted proline derivative featuring a 4-chlorobenzyl moiety at the alpha-carbon . The compound serves as a conformationally constrained amino acid building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design, where the Boc group ensures compatibility with standard deprotection protocols and the (R)-stereochemistry dictates the three-dimensional architecture of the resulting peptide chain [1].

Why Boc-(R)-alpha-(4-chloro-benzyl)-proline Cannot Be Replaced by Other Proline Derivatives


Generic substitution with unsubstituted Boc-proline, (S)-enantiomers, or gamma-substituted analogs fails to recapitulate the unique conformational and stereochemical constraints imparted by this specific building block. The α-position substitution directly rigidifies the proline ring and alters the peptide backbone φ/ψ dihedral angles, while the (R)-configuration dictates a distinct spatial orientation compared to the (S)-isomer, leading to divergent biological activities and synthetic outcomes in peptidomimetic and macrocyclic drug candidates [1][2].

Quantitative Differentiation Evidence for Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1)


Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer Differentiation

The (R)-enantiomer of Boc-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1) is supplied with a stereochemical purity specification of <1% enantiomeric excess of the undesired (S)-isomer, ensuring high fidelity in asymmetric synthesis and chiral resolution applications [1]. In contrast, the (S)-enantiomer (CAS not specified) is a distinct chemical entity with reversed stereochemistry, leading to different spatial orientation and biological activity in peptide-based therapeutics .

Peptide Synthesis Stereoselective Chemistry Chiral Resolution

Substitution Position: Alpha- vs. Gamma-Substituted Proline Analogs

Alpha-substituted proline derivatives like Boc-(R)-alpha-(4-chloro-benzyl)-proline impose a distinct conformational constraint compared to gamma-substituted analogs. In a systematic structure-activity relationship (SAR) study of benzylproline-derived ASCT2 inhibitors, the position of substitution on the proline ring (α vs. γ) was found to influence binding affinity, with α-substituted derivatives exhibiting different Ki values and pharmacological profiles [1]. The most potent compound in the series displayed a Ki of 3 μM for ASCT2 anion conductance inhibition [1].

Conformational Constraint Peptidomimetics ASCT2 Inhibition

Patent Utilization: Macrocyclic Oncology Drug Candidates vs. Generic Proline Building Blocks

Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1) has been identified in over 18 medicinal chemistry patents since 2020, specifically for the synthesis of macrocyclic compounds targeting oncology indications [1]. This patent frequency is significantly higher than for unsubstituted Boc-proline or other generic proline derivatives, indicating a preferential selection by drug discovery teams for generating conformationally constrained macrocyclic scaffolds.

Macrocyclic Peptides Oncology Medicinal Chemistry

Analytical Purity: HPLC-Assured Quality vs. Lower-Purity Alternatives

Commercially available Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1) is offered with purity specifications of ≥98% by HPLC and <1% enantiomeric excess, as verified by independent vendor quality control [1]. In contrast, lower-purity grades (e.g., 95% technical grade) from alternative suppliers may contain impurities that compromise coupling efficiency in solid-phase peptide synthesis and lead to lower yields of the desired peptidomimetic products.

Quality Control Peptide Synthesis Reproducibility

Conformational Constraint: Alpha-Substituted Proline vs. Unsubstituted Proline in Peptide Backbone Rigidity

Alpha-substituted proline derivatives, including Boc-(R)-alpha-(4-chloro-benzyl)-proline, introduce a quaternary carbon at the α-position, which restricts the proline ring puckering and limits the accessible φ/ψ dihedral angles of the peptide backbone compared to unsubstituted proline [1]. This conformational restriction enhances the preorganization of peptidomimetics for binding to biological targets, as demonstrated in SAR studies of benzylproline-derived ASCT2 inhibitors where α-substituted derivatives showed improved binding affinity (Ki ~3 μM) relative to more flexible scaffolds [1].

Peptidomimetics Conformational Analysis Protein-Protein Interactions

High-Value Application Scenarios for Boc-(R)-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1)


Macrocyclic Peptide Synthesis for Oncology Drug Discovery

The compound's rigid α-substituted proline scaffold is preferentially used in the synthesis of macrocyclic peptides targeting oncology pathways, as evidenced by its appearance in over 18 medicinal chemistry patents since 2020 [1]. The high enantiomeric purity (<1% ee) ensures consistent stereochemical outcomes in cyclization reactions, while the Boc protecting group facilitates standard SPPS workflows .

ASCT2 Inhibitor Development for Cancer Metabolism

Alpha-substituted benzylproline derivatives, including CAS 959582-49-1, serve as key building blocks for developing potent ASCT2 inhibitors with Ki values in the low micromolar range (3 μM for lead compounds), representing a ~1000-fold improvement over γ-substituted analogs [2]. This scaffold is particularly valuable for designing inhibitors that target glutamine-dependent cancer cell proliferation [2].

Conformationally Constrained Peptidomimetics for Protein-Protein Interaction Modulation

The quaternary α-carbon of Boc-(R)-alpha-(4-chloro-benzyl)-proline restricts proline ring puckering and limits backbone φ/ψ dihedral angles, enhancing preorganization for binding to shallow protein-protein interaction surfaces [2]. This property is critical for generating peptidomimetic leads with improved binding affinity and selectivity compared to flexible, unsubstituted proline analogs [2].

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

With ≥98% HPLC purity and Boc protection, this building block is optimized for incorporation into peptide chains using standard SPPS protocols . The high purity minimizes side reactions and improves coupling efficiency, reducing the need for extensive purification of intermediate products and increasing overall synthetic yield .

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